1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea
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Overview
Description
1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitro group, an ethoxy group, and a thiourea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea typically involves multiple steps, starting with the preparation of the core cyclohexa-2,5-dien-1-one structureThe final step involves the formation of the thiourea moiety through a reaction with methyl isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the ethoxy group can produce various alkoxy-substituted compounds.
Scientific Research Applications
1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The nitro group and thiourea moiety are particularly important for its biological activity, as they can participate in redox reactions and hydrogen bonding, respectively .
Comparison with Similar Compounds
Similar Compounds
1-[[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea: Lacks the nitro group, resulting in different reactivity and biological activity.
1-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness
1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-3-19-9-5-7(6-13-14-11(20)12-2)4-8(10(9)16)15(17)18/h4-6,16H,3H2,1-2H3,(H2,12,14,20)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIKUNSBCAMEBB-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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